molecular formula C4H6BrCl B14632618 2-Butene, 1-bromo-2-chloro- CAS No. 54410-84-3

2-Butene, 1-bromo-2-chloro-

Cat. No.: B14632618
CAS No.: 54410-84-3
M. Wt: 169.45 g/mol
InChI Key: WIWGMXHERUKIJG-RQOWECAXSA-N
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Description

1-Bromo-2-chloro-2-butene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-2-butene can be synthesized through various methods. One common approach involves the halogenation of 2-butene. The reaction typically involves the addition of bromine and chlorine to the double bond of 2-butene under controlled conditions. This process can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-chloro-2-butene may involve large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods often utilize continuous flow reactors and advanced separation techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-2-butene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of 2-butene.

    Elimination Reactions: Under basic conditions, such as with potassium hydroxide (KOH), 1-bromo-2-chloro-2-butene can undergo dehydrohalogenation to form butadiene.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)

Major Products Formed:

    2-Butene: Formed through substitution reactions

    Butadiene: Formed through elimination reactions

Scientific Research Applications

1-Bromo-2-chloro-2-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving halogenated alkenes and their biological interactions.

    Medicine: Research into halogenated compounds often explores their potential as pharmaceutical agents or as precursors to biologically active molecules.

    Industry: In the industrial sector, 1-bromo-2-chloro-2-butene is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-2-butene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. For example, in elimination reactions, a base such as potassium hydroxide (KOH) abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of halide ions (Br- and Cl-). This process results in the formation of butadiene.

Comparison with Similar Compounds

    1-Bromo-2-butene: Similar in structure but lacks the chlorine atom.

    1-Chloro-2-butene: Similar in structure but lacks the bromine atom.

    1-Bromo-2-chloro-2-fluoro-1-iodoethene: A more complex halogenated alkene with additional halogen atoms.

Uniqueness: 1-Bromo-2-chloro-2-butene is unique due to the presence of both bromine and chlorine atoms on the same butene backbone. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

54410-84-3

Molecular Formula

C4H6BrCl

Molecular Weight

169.45 g/mol

IUPAC Name

(Z)-1-bromo-2-chlorobut-2-ene

InChI

InChI=1S/C4H6BrCl/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2-

InChI Key

WIWGMXHERUKIJG-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/CBr)\Cl

Canonical SMILES

CC=C(CBr)Cl

Origin of Product

United States

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